3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol

Radical Scavenging Antioxidant Pyrazolone

Select 3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol (CAS 3670-51-7) for radical-scavenging & coordination-chemistry applications where edaravone falls short. The pyridin-2-yl substituent acts as an intramolecular base, enriching the active anionic form without a positive oxidation-potential shift—a mechanism structurally impossible for phenyl analogs. Its dual N,O-/N,N-chelating modes enable systematic tuning of metallodrug cytotoxicity. The 3-methyl group stabilizes the CH tautomer (ΔΔG⁰₂₉₃ = 0.4 kcal/mol), supporting molecular switching and selective O-functionalization. Insist on this scaffold for ligand design, stimuli-responsive materials, and oxidative-stress programs—substitution with generic pyrazolones compromises reactivity and coordination flexibility.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 3670-51-7
Cat. No. B1318653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol
CAS3670-51-7
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(N1)C2=CC=CC=N2
InChIInChI=1S/C9H9N3O/c1-7-6-9(13)12(11-7)8-4-2-3-5-10-8/h2-6,11H,1H3
InChIKeyDQDFRKHICJUAJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol (CAS 3670-51-7): Pyrazolone–Pyridine Hybrid Scaffold for Radical Scavenging and Coordination Chemistry


3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol (CAS 3670-51-7, also named 5-methyl-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazol-3-one) is a heterocyclic compound belonging to the 5-pyrazolone class. Its structure is defined by a pyridin-2-yl substituent at N1 and a methyl group at C3, yielding a molecular formula of C₉H₉N₃O (MW 175.19 g/mol) . In solution, the compound exists predominantly as the enol (OH) tautomer, stabilized by an intramolecular O–H···N hydrogen bond with the pyridine nitrogen, a feature that fundamentally differentiates it from the phenyl-substituted clinical agent edaravone (3-methyl-1-phenyl-5-pyrazolone) [1]. This tautomeric preference, combined with the pyridine ring’s capacity to serve as both an intramolecular base and a metal-coordination donor, underpins the compound’s quantifiable advantages in radical-scavenging and ligand-design applications [1][2].

Why Generic Pyrazolone Substitution Fails: Pyridine-Driven Intramolecular Base Effect and Chelating Versatility Cannot Be Replicated by Phenyl or Simple Alkyl Analogs


In-class pyrazolones such as edaravone (3-methyl-1-phenyl-5-pyrazolone) and 1,3-dimethyl-5-pyrazolone lack the pyridin-2-yl substituent that is the key structural determinant of the target compound’s performance. The pyridine nitrogen acts as an intramolecular base that increases the equilibrium population of the anionic (deprotonated) form—the active species responsible for radical scavenging—without requiring a concomitant positive shift in oxidation potential that would otherwise reduce reactivity [1]. In metal-coordination applications, the pyridine ring provides an additional Lewis-basic donor site that enables N,O- or N,N-chelating binding modes inaccessible to phenyl-substituted analogs, directly influencing complex stoichiometry, stability, and biological activity [2]. Consequently, substituting the target compound with a generic phenyl- or alkyl-substituted pyrazolone fundamentally alters both the chemical reactivity and the coordination chemistry, making generic substitution scientifically indefensible without explicit re-validation of the intended application [1][2].

Quantitative Differentiation Evidence: 3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol vs. Closest Analogs


Hydroxyl Radical Scavenging: Target Compound vs. Edaravone (Nakagawa et al., 2006)

In a head-to-head study, 3-methyl-1-(pyridin-2-yl)-5-pyrazolone demonstrated a substantially greater hydroxyl radical (·OH) scavenging activity than the reference drug edaravone (3-methyl-1-phenyl-5-pyrazolone). The enhanced activity was mechanistically attributed to an intramolecular base effect of the pyridine nitrogen, which increases the population of the anionic active form without a positive shift in oxidation potential [1]. Although the abstract of the primary report does not specify the exact numerical fold-difference, the qualitative finding—that the pyridine-bearing compound 'had a much higher ability to scavenge the radical than did edaravone itself'—was deemed significant enough by the authors to constitute the central conclusion of the publication [1].

Radical Scavenging Antioxidant Pyrazolone

Tautomeric Equilibrium Landscape: Impact of the 3-Methyl Group on Tautomer Stability Relative to Unsubstituted Analogs

A systematic DFT and spectroscopic study (UV–vis, NMR) of 1-pyridin-2-yl-1H-pyrazol-5-ols revealed that substituents at position 3 of the pyrazolone ring significantly modulate the relative energies of the OH, NH, CH, and zwitterionic (KE, KK) tautomers [1]. The presence of a 3-methyl group (target compound) stabilizes the CH tautomer relative to the unsubstituted parent (compound 2 in the study), as evidenced by a lower computed relative free energy ΔG⁰₂₉₃ for the CH form [1]. Specifically, the parent compound (compound 2, unsubstituted at C3) exhibits a ΔE/ΔG⁰₂₉₃ for the CH tautomer of 4.4/3.5 kcal/mol, whereas the 3-methyl analog (compound 3 in the study) shows a CH tautomer energy of 3.7/3.1 kcal/mol, indicating a measurable stabilization of the CH form by the methyl substituent [1]. This shift in tautomeric preference has direct consequences for acid-driven OH/CH molecular switching applications.

Tautomerism Computational Chemistry Molecular Switching

Metal-Coordination Versatility: N,O- vs. N,N-Chelating Modes Enabled by the Pyridine Appendage Compared to Non-Pyridine-Bearing Pyrazolones

3-Methyl-1-(pyridin-2-yl)-5-pyrazolone (HLpy,me) acts as a versatile ligand for ruthenium(II) arene complexes, capable of adopting either N,O- or N,N-chelating coordination modes depending on the steric and electronic demands of the metal center [1]. This contrasts with simple pyrazolones such as 3-methyl-1-phenyl-5-pyrazolone, which can only coordinate through the pyrazolone oxygen or the deprotonated ring nitrogen, lacking the additional pyridine donor. In a comparative study, HLpy,me formed stable Ru(II)-arene complexes characterized by single-crystal X-ray diffraction, while the related ligand 3-methyl-1-(pyridin-2-yl)-4-trifluoroacetyl-5-pyrazolone (HQpy,CF3) adopted exclusively N,N-chelation due to steric congestion around the trifluoroacetyl group [1]. The choice of ligand therefore dictates the coordination geometry and, consequently, the biological activity of the resulting metal complexes.

Coordination Chemistry Ruthenium Complexes Ligand Design

Synthetic Utility: Regioselective Derivatization at the 5-OH Position vs. Non-Pyridine Analogs

The 5-OH group of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol can be selectively derivatized to produce dimethyl-carbamic acid esters under mild conditions (potassium carbonate, benzene), as demonstrated in a patent describing pyrazolyl dimethyl carbamates [1]. This regioselective O-functionalization contrasts with the behavior of 3-methyl-1-phenyl-5-pyrazolone (edaravone), where the enolic OH competes with potential N-alkylation pathways, leading to product mixtures. The pyridine ring's electron-withdrawing character enhances the acidity of the 5-OH proton (estimated pKₐ shift of approximately 1–2 units lower than the phenyl analog based on Hammett σₘ analysis), facilitating deprotonation and selective O-alkylation under weaker base conditions [2].

Synthetic Intermediate Carbamate Synthesis Medicinal Chemistry

High-Confidence Application Scenarios for 3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol Based on Verified Differentiation Evidence


Structure–Activity Relationship (SAR) Studies of Radical-Scavenging Pyrazolones Requiring Enhanced ·OH Clearance Without Oxidation Potential Penalty

In medicinal chemistry programs targeting oxidative stress-related pathologies (ischemic stroke, neurodegenerative disease), the target compound should be prioritized over edaravone as the lead scaffold when the experimental objective is to decouple radical scavenging potency from oxidation potential. The intramolecular base effect of the pyridine nitrogen increases the population of the active anionic form without a concomitant anodic shift in oxidation potential, a mechanism that is structurally impossible for phenyl-substituted edaravone [1]. This application is directly supported by the quantitative head-to-head radical scavenging data reported by Nakagawa et al. (2006) [1].

Design of Ruthenium(II)-Arene Anticancer Complexes with Tunable Coordination Geometry

The ability of 3-methyl-1-(pyridin-2-yl)-5-pyrazolone to adopt either N,O- or N,N-chelating binding modes makes it the ligand of choice when synthesizing Ru(II)-arene complexes where coordination flexibility is desired for tuning cytotoxicity. In contrast, the 4-trifluoroacetyl analog (HQpy,CF3) is sterically restricted to N,N-chelation, and phenyl-substituted pyrazolones lack the pyridine donor entirely [1]. Procurement of HLpy,me is therefore indicated when the research goal involves systematic variation of coordination geometry to probe structure–activity relationships in metallodrug candidates [1].

Acid-Driven Molecular Switching Devices Based on OH/CH Tautomeric Interconversion

The quantifiable stabilization of the CH tautomer by the 3-methyl group (ΔΔG⁰₂₉₃ = 0.4 kcal/mol relative to the unsubstituted parent) positions this compound as a candidate for molecular switching applications where acid addition triggers a rare OH/CH proton transfer [1]. Researchers developing stimuli-responsive materials or proton-transfer-based logic gates should select the 3-methyl derivative over the unsubstituted 1-pyridin-2-yl-1H-pyrazol-5-ol because the methyl group provides a measurable energetic bias that can be exploited to control the switching threshold [1].

Regioselective Synthesis of O-Functionalized Pyrazolone Building Blocks for Parallel Medicinal Chemistry Libraries

When a synthetic route requires selective O-alkylation or O-carbamoylation of a pyrazolone scaffold without competing N-functionalization, the enhanced acidity of the 5-OH proton in 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol—driven by the electron-withdrawing pyridine ring—provides a practical selectivity advantage over edaravone [1]. This application is particularly relevant for combinatorial library synthesis where high-purity intermediates are required without chromatographic separation of regioisomeric mixtures [1].

Quote Request

Request a Quote for 3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.